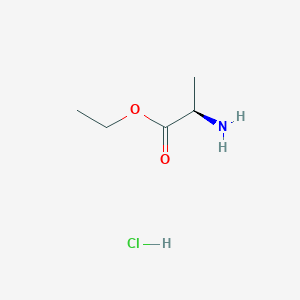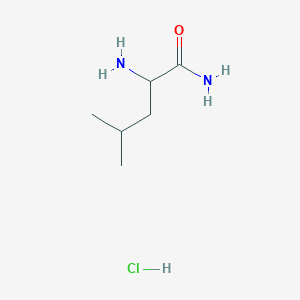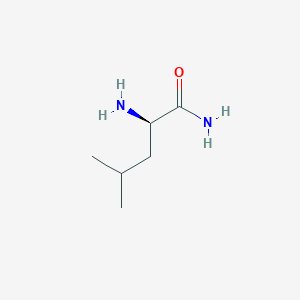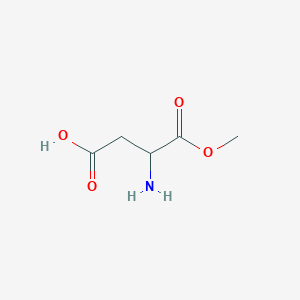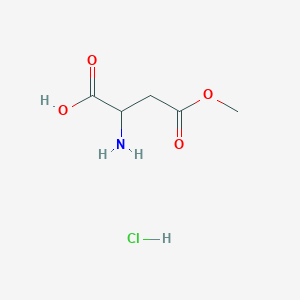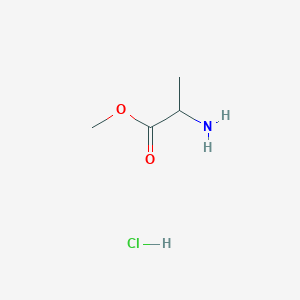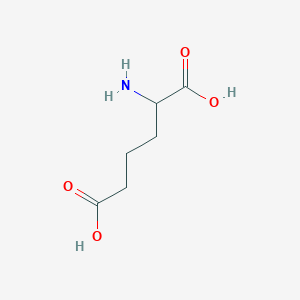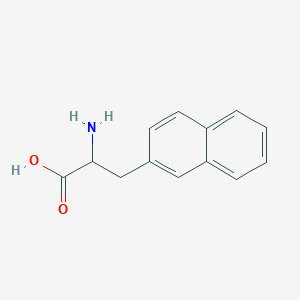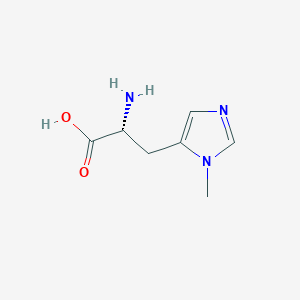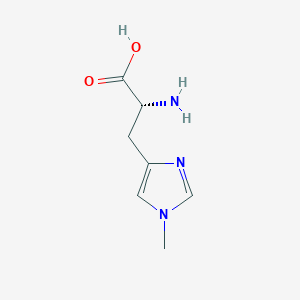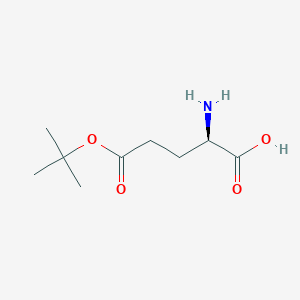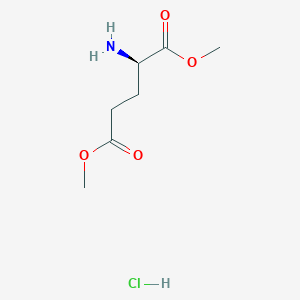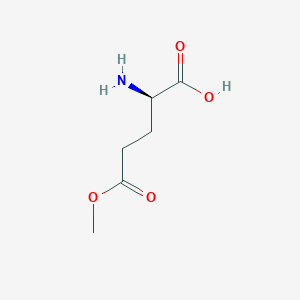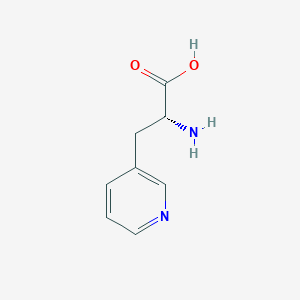
3-(3-Pyridyl)-D-alanine
説明
“3-(3-Pyridyl)-D-alanine” is a compound that has been used in various scientific studies . It is a derivative of D-alanine, where a pyridyl group is attached at the 3rd position .
Synthesis Analysis
The synthesis of “3-(3-Pyridyl)-D-alanine” and similar compounds often involves the use of cyclic or acyclic precursors . The synthetic strategies used can include ring construction from different precursors, or functionalization of preformed pyrrolidine rings .
科学的研究の応用
1. Fabrication of Poly (Trans-3-(3-Pyridyl)Acrylic Acid)/Multi-Walled Carbon Nanotubes Membrane
- Application Summary: This compound is used in the fabrication of a conductive polymer membrane with excellent performance. The membrane is used for electrochemically simultaneously detecting Catechol and Hydroquinone .
- Methods of Application: The drop-casting method was employed to coat Multi-Walled Carbon Nanotubes (MWCNTs) on the glassy carbon electrode (GCE) surface, and Poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) was then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane .
- Results or Outcomes: The constructed membrane showed good reproducibility and stability. It was successfully applied to analyze Catechol and Hydroquinone in actual water samples, and it obtained robust recovery for Catechol with 95.2% and 98.5%, and for Hydroquinone with 97.0% and 97.3% .
2. Synthesis of Bipyridine Derivatives
- Application Summary: This compound is used as a precursor for the synthesis of bipyridine derivatives, which are valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application: The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
- Results or Outcomes: The synthesis of bipyridine derivatives often suffers from low conversion rates and harsh reaction conditions. New methods are being developed to overcome these challenges .
3. Preparation of Aminomethyl Benzimidazoles
- Application Summary: This compound is used to prepare aminomethyl benzimidazoles, which act as an inhibitor of gelatinase B .
4. Fabrication of Conductive Polymer Membrane
- Application Summary: This compound is used in the fabrication of a conductive polymer membrane with excellent performance. The membrane is used for electrochemically simultaneously detecting Catechol and Hydroquinone .
- Methods of Application: The drop-casting method was employed to coat Multi-Walled Carbon Nanotubes (MWCNTs) on the glassy carbon electrode (GCE) surface, and Poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) was then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane .
- Results or Outcomes: The constructed membrane showed good reproducibility and stability. It was successfully applied to analyze Catechol and Hydroquinone in actual water samples, and it obtained robust recovery for Catechol with 95.2% and 98.5%, and for Hydroquinone with 97.0% and 97.3% .
5. Synthesis of Bipyridine Derivatives
- Application Summary: This compound is used as a precursor for the synthesis of bipyridine derivatives, which are valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application: The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
- Results or Outcomes: The synthesis of bipyridine derivatives often suffers from low conversion rates and harsh reaction conditions. New methods are being developed to overcome these challenges .
6. Preparation of Coordination Polymers
4. Fabrication of Conductive Polymer Membrane
- Application Summary: This compound is used in the fabrication of a conductive polymer membrane with excellent performance. The membrane is used for electrochemically simultaneously detecting Catechol and Hydroquinone .
- Methods of Application: The drop-casting method was employed to coat Multi-Walled Carbon Nanotubes (MWCNTs) on the glassy carbon electrode (GCE) surface, and Poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) was then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane .
- Results or Outcomes: The constructed membrane showed good reproducibility and stability. It was successfully applied to analyze Catechol and Hydroquinone in actual water samples, and it obtained robust recovery for Catechol with 95.2% and 98.5%, and for Hydroquinone with 97.0% and 97.3% .
5. Synthesis of Bipyridine Derivatives
- Application Summary: This compound is used as a precursor for the synthesis of bipyridine derivatives, which are valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application: The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
- Results or Outcomes: The synthesis of bipyridine derivatives often suffers from low conversion rates and harsh reaction conditions. New methods are being developed to overcome these challenges .
6. Preparation of Coordination Polymers
特性
IUPAC Name |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVZEMNPGABKO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)-D-alanine | |
CAS RN |
70702-47-5 | |
| Record name | (αR)-α-Amino-3-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70702-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-(3-Pyridyl)-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-(3-PYRIDYL)-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



